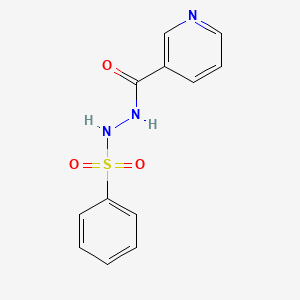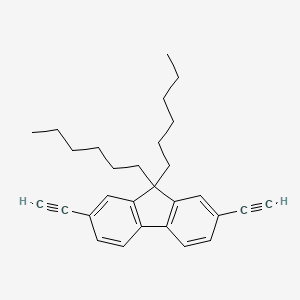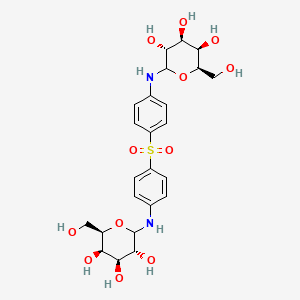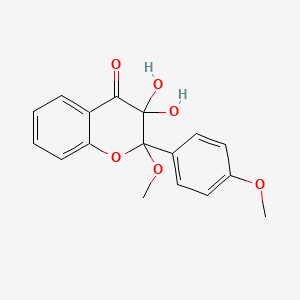
3,3-Dihydroxy-2-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dihydroxy-2-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one is a complex organic compound with the molecular formula C17H16O6. It belongs to the class of flavanones, which are a type of flavonoid. Flavonoids are known for their wide range of biological activities and are commonly found in various plants. This compound is characterized by its chromen-4-one core structure, which is a common feature in many naturally occurring flavonoids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dihydroxy-2-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one typically involves the condensation of appropriate phenolic compounds under controlled conditions. One common method involves the use of a base-catalyzed reaction between 4-methoxybenzaldehyde and a suitable chromone derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the condensation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure higher yields and purity. The use of advanced catalytic systems, such as metal-organic frameworks or enzyme-based catalysts, can enhance the reaction efficiency and reduce the production costs. Additionally, continuous flow reactors may be employed to streamline the synthesis process and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dihydroxy-2-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted flavanones.
Applications De Recherche Scientifique
3,3-Dihydroxy-2-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of flavonoids.
Biology: The compound exhibits antioxidant and anti-inflammatory properties, making it a subject of interest in biological research.
Medicine: Due to its potential therapeutic effects, it is studied for its role in preventing or treating various diseases, including cancer and cardiovascular diseases.
Industry: The compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of 3,3-Dihydroxy-2-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. Additionally, the compound can modulate signaling pathways related to cell proliferation and apoptosis, contributing to its potential anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Dihydroxy-2-methoxyflavanone
- 4’-Methoxyflavanone
- 2,3-Dihydro-3,3-dihydroxyflavanone
Uniqueness
Compared to other similar compounds, 3,3-Dihydroxy-2-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one is unique due to its specific substitution pattern on the chromen-4-one core. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
1603-44-7 |
|---|---|
Formule moléculaire |
C17H16O6 |
Poids moléculaire |
316.30 g/mol |
Nom IUPAC |
3,3-dihydroxy-2-methoxy-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C17H16O6/c1-21-12-9-7-11(8-10-12)17(22-2)16(19,20)15(18)13-5-3-4-6-14(13)23-17/h3-10,19-20H,1-2H3 |
Clé InChI |
MUWFMAGTDJWRSG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2(C(C(=O)C3=CC=CC=C3O2)(O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-fluoro-1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12809276.png)
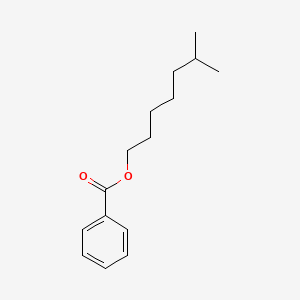
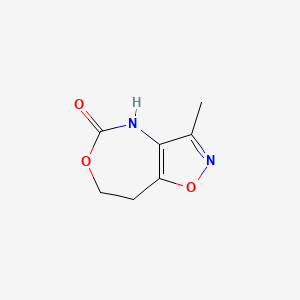
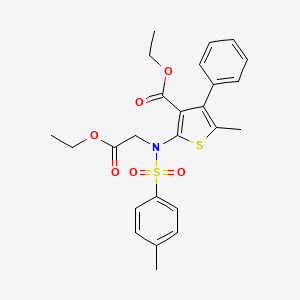
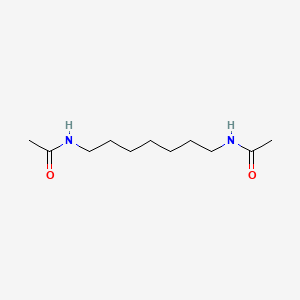

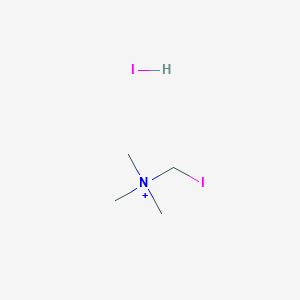

![Tetrahydrothieno[3,4-d][1,3]dioxol-2-one](/img/structure/B12809322.png)
